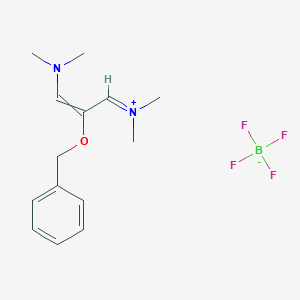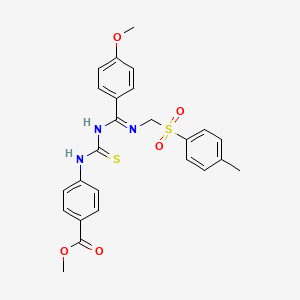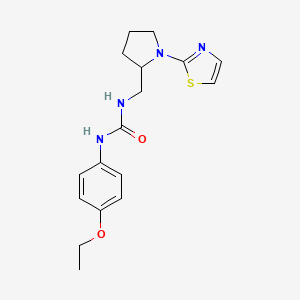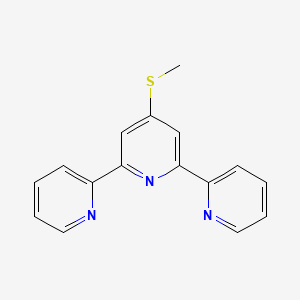
1-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that contains several functional groups, including a methoxyphenyl group, an oxadiazole ring, and a quinazoline dione structure. These functional groups suggest that the compound could have interesting chemical and biological properties .
Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the oxadiazole ring might participate in nucleophilic substitution reactions, and the quinazoline dione could potentially undergo hydrolysis .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. For example, the presence of the methoxyphenyl group could potentially increase the compound’s lipophilicity, which might affect its solubility and permeability .科学的研究の応用
Thermo-Physical Properties and Solvent Interactions
A study by Godhani et al. (2013) delves into the thermo-physical properties of oxadiazole derivatives, closely related to the compound , in solvents such as chloroform and N,N-dimethylformamide. This research highlights the impact of structural modifications on parameters like Gibbs energy of activation, enthalpy, and entropy, providing insight into how these compounds behave in different solvent environments (Godhani et al., 2013).
Synthetic Approaches and Biological Implications
Another pivotal area of research is the synthesis and biological application of novel compounds containing lawsone, explored by Hassanien et al. (2022). Although the specific compound is not directly mentioned, the study provides valuable context on the methodologies for creating compounds with potential antioxidant and antitumor activities, laying the groundwork for further investigation into similar compounds (Hassanien et al., 2022).
Antimicrobial Activity and Molecular Docking
Research by Sirgamalla and Boda (2019) focuses on the synthesis of 1,3,4-oxadiazol-2-yl methoxy substituted phenyl derivatives, evaluated for their antimicrobial activities. This work underscores the potential of such compounds in developing new antibacterial and antifungal agents, suggesting a promising avenue for further exploration of related compounds (Sirgamalla & Boda, 2019).
Fluorescent Chemosensors for Ion Detection
Zhang et al. (2020) synthesized 1,8-naphthalimide derivatives, including structures resembling the compound of interest, as efficient chemosensors for fluoride ion detection. Their work demonstrates the potential of such compounds in environmental monitoring and analytical chemistry, highlighting their reversible colorimetric and fluorescent response to fluoride ions (Zhang et al., 2020).
作用機序
将来の方向性
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of a quinazoline-2,4-dione with a 3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde followed by reduction and alkylation reactions.", "Starting Materials": [ "Quinazoline-2,4-dione", "3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde", "Sodium borohydride", "Pentyl bromide", "Acetic acid", "Ethanol" ], "Reaction": [ "Step 1: Quinazoline-2,4-dione is reacted with 3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde in the presence of acetic acid and ethanol to form the intermediate 1-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione.", "Step 2: The intermediate is then reduced using sodium borohydride to form the corresponding alcohol.", "Step 3: The alcohol is then alkylated using pentyl bromide to form the final product, 1-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione." ] } | |
CAS番号 |
1251673-97-8 |
分子式 |
C23H24N4O4 |
分子量 |
420.469 |
IUPAC名 |
1-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-pentylquinazoline-2,4-dione |
InChI |
InChI=1S/C23H24N4O4/c1-3-4-7-14-26-22(28)18-8-5-6-9-19(18)27(23(26)29)15-20-24-21(25-31-20)16-10-12-17(30-2)13-11-16/h5-6,8-13H,3-4,7,14-15H2,1-2H3 |
InChIキー |
UFHHERWRUPSQCA-UHFFFAOYSA-N |
SMILES |
CCCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC=C(C=C4)OC |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(Z)-ethyl 1-(3-methoxypropyl)-5-oxo-2-((thiophene-2-carbonyl)imino)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2916047.png)

![3-(4-nitrophenyl)-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2916049.png)
![N-(2,4-difluorophenyl)-2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2916050.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-ethoxybenzenesulfonamide](/img/structure/B2916053.png)
![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(3-methylpiperidin-1-yl)methanone](/img/structure/B2916054.png)
![Benzo[d]thiazol-6-yl(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2916055.png)

![2,2,2-Trifluoro-N-[3-(trifluoroacetamido)phenyl]-acetamide](/img/structure/B2916057.png)

![2-(4-(5-isopropyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-methylacetamide](/img/structure/B2916065.png)

